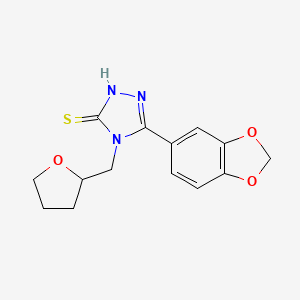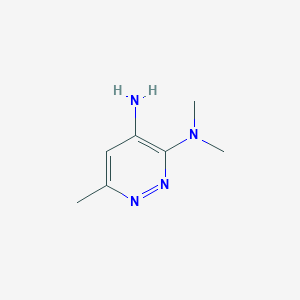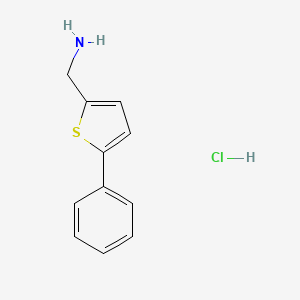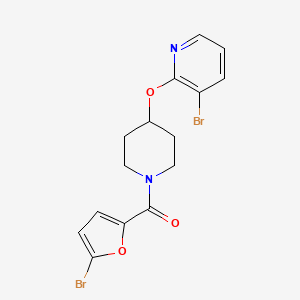![molecular formula C17H15ClFN3OS B2435264 N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-71-9](/img/structure/B2435264.png)
N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C17H15ClFN3OS and its molecular weight is 363.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Ligand-Protein Interactions
Research into benzothiazolinone acetamide analogs, including compounds structurally related to N-(4-chlorobenzyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide, has shown promise in the field of renewable energy and biophysical interactions. These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies have been used to understand their binding interactions with biological molecules, such as Cyclooxygenase 1 (COX1), indicating potential therapeutic applications (Mary et al., 2020).
Anti-inflammatory and Antitumor Activities
Compounds with structural similarities to this compound have been synthesized and evaluated for their anti-inflammatory and antitumor activities. Notably, certain derivatives have shown significant anti-inflammatory activity, highlighting the potential therapeutic benefits of these compounds in treating inflammation-related disorders. Furthermore, derivatives bearing different heterocyclic rings have been screened for antitumor activity, demonstrating considerable efficacy against various cancer cell lines, which underscores the potential of these compounds in cancer therapy (Sunder & Maleraju, 2013); (Yurttaş et al., 2015).
Antibacterial and Antimicrobial Studies
Novel N-(benzo[d]thiazol-2-yl) derivatives have been synthesized and assessed for their antibacterial and antimicrobial efficacy. These studies have revealed that certain compounds exhibit broad-spectrum antibacterial activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria. The introduction of fluorine and other substituents into the molecular structure of these compounds has been shown to significantly enhance their antibacterial properties, making them promising candidates for the development of new antibacterial agents (Bhoi et al., 2015); (Anuse et al., 2019).
Molecular Docking and Computational Studies
The interaction of benzothiazole acetamide derivatives with biological targets has also been explored through molecular docking and computational studies. These investigations provide insights into the binding efficiency and mode of action of these compounds, offering valuable information for the design of molecules with enhanced biological activity. The computational approaches, including quantum mechanical studies and docking simulations, facilitate the prediction of activity and optimization of compound structures for specific applications (Lu et al., 2020); (Hossan, 2020).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3OS/c1-22(17-21-16-13(19)3-2-4-14(16)24-17)10-15(23)20-9-11-5-7-12(18)8-6-11/h2-8H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIMEHKYWANQQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=C(C=C1)Cl)C2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-4-methylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2435182.png)


![4-(2,4-dichlorobenzoyl)-N-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2435187.png)

![5-cyclopropyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2435191.png)

![1-(4-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2435194.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2435197.png)
![2-(4-(1-Ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2435198.png)

![3-[2-[3-(Furan-2-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2435201.png)


